2',6'-Dichloro-4'-fluorophenacyl bromide 2',6'-Dichloro-4'-fluorophenacyl bromide
Brand Name: Vulcanchem
CAS No.: 1806276-74-3
VCID: VC2762418
InChI: InChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2
SMILES: C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F
Molecular Formula: C8H4BrCl2FO
Molecular Weight: 285.92 g/mol

2',6'-Dichloro-4'-fluorophenacyl bromide

CAS No.: 1806276-74-3

Cat. No.: VC2762418

Molecular Formula: C8H4BrCl2FO

Molecular Weight: 285.92 g/mol

* For research use only. Not for human or veterinary use.

2',6'-Dichloro-4'-fluorophenacyl bromide - 1806276-74-3

Specification

CAS No. 1806276-74-3
Molecular Formula C8H4BrCl2FO
Molecular Weight 285.92 g/mol
IUPAC Name 2-bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone
Standard InChI InChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2
Standard InChI Key AYYMOCXFLUFYLQ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F
Canonical SMILES C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F

Introduction

Chemical Identity and Structure

2',6'-Dichloro-4'-fluorophenacyl bromide, with the IUPAC name 2-bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone, is a halogenated phenacyl bromide derivative. The compound belongs to the broader class of α-haloketones, which are known for their electrophilic properties and versatility in organic synthesis. The molecular structure features a central carbonyl group that connects a brominated methylene group to a trisubstituted aromatic ring. The strategic positioning of the halogen atoms around the aromatic ring creates a unique electronic environment that influences its chemical behavior and applications.

Molecular and Identification Parameters

The compound is characterized by specific parameters that define its chemical identity, as presented in Table 1.

Table 1: Molecular and Identification Parameters of 2',6'-Dichloro-4'-fluorophenacyl bromide

ParameterValue
CAS Number1806276-74-3
IUPAC Name2-bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone
Molecular FormulaC₈H₄BrCl₂FO
Molecular Weight285.92 g/mol
Standard InChIInChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2
Standard InChIKeyAYYMOCXFLUFYLQ-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F

Physical and Chemical Properties

Understanding the physical and chemical properties of 2',6'-Dichloro-4'-fluorophenacyl bromide is crucial for designing appropriate experimental conditions and predicting its behavior in various chemical environments.

Physical Properties

The physical properties of this compound influence its handling, storage requirements, and applications in various chemical processes, as detailed in Table 2.

Table 2: Physical Properties of 2',6'-Dichloro-4'-fluorophenacyl bromide

PropertyValue
Physical StateSolid
Flash Point111.7±25.9 °C
Boiling Point261.0±35.0 °C at 760 mmHg
Density1.8±0.1 g/cm³
AppearanceCrystalline solid
SolubilityLimited solubility in water; soluble in organic solvents (acetone, ethanol, dichloromethane)

Chemical Stability

2',6'-Dichloro-4'-fluorophenacyl bromide exhibits chemical reactivity typical of α-bromoketones. The compound contains two primary reactive centers: the electrophilic α-carbon adjacent to the carbonyl group and the carbonyl functionality itself. The presence of electron-withdrawing halogen substituents on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the α-bromine is an excellent leaving group, facilitating substitution reactions at this position.

Applications in Medicinal Chemistry and Organic Synthesis

The unique structural features of 2',6'-Dichloro-4'-fluorophenacyl bromide make it valuable in various applications, particularly in medicinal chemistry and organic synthesis.

Pharmaceutical Intermediates

2',6'-Dichloro-4'-fluorophenacyl bromide serves as a valuable building block in medicinal chemistry for several reasons:

  • The compound can be used to introduce the 2,6-dichloro-4-fluorophenyl moiety into various molecular scaffolds.

  • The reactive bromoacetyl functionality allows for diverse chemical transformations.

  • Halogenated aromatics often exhibit enhanced metabolic stability and binding affinity in drug candidates.

  • The compound can serve as a precursor for heterocycle synthesis in drug development processes.

Heterocyclic Chemistry

One of the most significant applications of 2',6'-Dichloro-4'-fluorophenacyl bromide is in the synthesis of heterocyclic compounds. Through cyclocondensation reactions with various binucleophiles, it can lead to the formation of:

  • Thiazoles: Through reaction with thioamides or thioureas

  • Imidazoles: By condensation with amidines

  • Oxazoles: Via reaction with appropriate amides

  • Triazoles: Through cycloaddition with azides

  • Thiadiazines: By reaction with amino mercaptotriazoles

These heterocyclic compounds often serve as core structures in pharmaceutically active compounds, making 2',6'-Dichloro-4'-fluorophenacyl bromide an important precursor in drug discovery.

Functional Group Transformations

The α-bromo ketone functionality in 2',6'-Dichloro-4'-fluorophenacyl bromide enables various functional group transformations:

  • Nucleophilic substitution reactions to introduce nitrogen, oxygen, or sulfur-containing groups

  • Reduction to corresponding alcohols

  • Condensation reactions to form carbon-carbon bonds

  • Formation of ethers and esters via Favorskii-type rearrangements

Such transformations expand the utility of this compound in the synthesis of complex molecules with diverse functional groups.

Reactivity Profile

The reactivity of 2',6'-Dichloro-4'-fluorophenacyl bromide is primarily dictated by the presence of the α-bromoketone functionality and the halogen-substituted aromatic ring.

Nucleophilic Substitution Reactions

The α-bromo position is susceptible to nucleophilic substitution reactions with various nucleophiles:

  • Nitrogen nucleophiles (amines, azides) to form α-amino or α-azido ketones

  • Sulfur nucleophiles (thiols, thiolates) to yield α-sulfur-substituted ketones

  • Oxygen nucleophiles (alcohols, phenols) to produce α-alkoxy ketones

  • Carbon nucleophiles in C-C bond-forming reactions

These substitution reactions typically proceed via an SN2 mechanism, with the bromide acting as a leaving group.

Condensation Reactions

The carbonyl group in 2',6'-Dichloro-4'-fluorophenacyl bromide can participate in various condensation reactions:

  • Aldol-type condensations

  • Claisen condensations

  • Knoevenagel condensations

  • Wittig reactions

These reactions enable the incorporation of the 2,6-dichloro-4-fluorophenyl moiety into larger molecular frameworks.

Reduction Reactions

The carbonyl group can undergo various reduction reactions:

  • Reduction to secondary alcohols using sodium borohydride or lithium aluminum hydride

  • Wolff-Kishner or Clemmensen reduction to remove the carbonyl functionality

  • Selective reduction in the presence of other functional groups

Structural Analogs and Comparisons

Several structural analogs of 2',6'-Dichloro-4'-fluorophenacyl bromide exist, differing in the position and nature of halogen substituents on the phenyl ring. Comparing these compounds provides insights into structure-property relationships and helps predict their behavior in various applications.

Table 3: Comparison of 2',6'-Dichloro-4'-fluorophenacyl bromide with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2',6'-Dichloro-4'-fluorophenacyl bromide1806276-74-3C₈H₄BrCl₂FO285.92Reference compound
2',4'-Dichloro-6'-fluorophenacyl bromide1806350-58-2C₈H₄BrCl₂FO285.92Different positions of F and Cl
2',5'-Dichloro-4'-fluorophenacyl bromide1803766-10-0C₈H₄BrCl₂FO285.92Cl at 2',5' instead of 2',6'
2',5'-Dichloro-3'-fluorophenacyl bromide1804515-73-8C₈H₄BrCl₂FO285.92F at 3' instead of 4'
2-Bromo-1-(2,4-dichlorophenyl)ethanone2631-72-3C₈H₅BrCl₂O267.93No fluorine atom

These structural variations, though subtle, can significantly influence the compounds' reactivity patterns, pharmacological properties, and applications in chemical synthesis.

Research Applications and Future Directions

The unique structure and reactivity of 2',6'-Dichloro-4'-fluorophenacyl bromide position it as a valuable compound in various research areas.

Current Research Applications

Current research applications of 2',6'-Dichloro-4'-fluorophenacyl bromide include:

  • Development of enzyme inhibitors for various therapeutic targets

  • Synthesis of novel heterocyclic compounds with potential biological activity

  • Structure-activity relationship studies to understand the influence of halogen positioning

  • Development of new synthetic methodologies using this compound as a model substrate

  • Exploration of its utility in fluorine chemistry, an increasingly important area in medicinal chemistry

Future Research Directions

Potential future research directions involving 2',6'-Dichloro-4'-fluorophenacyl bromide may include:

  • Application in photoaffinity labeling for protein targeting

  • Development of selective catalytic methods for functionalization

  • Utilization in materials science, particularly in halogen-containing polymers

  • Exploration of its potential in asymmetric synthesis

  • Investigation of sustainable synthetic routes for its preparation

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